
(3-Ethoxy-4-methoxyphenyl)methanol
Overview
Description
(3-Ethoxy-4-methoxyphenyl)methanol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . It is a white crystalline solid that is soluble in many organic solvents such as alcohols and ethers . This compound is also known by several synonyms, including 3-ethoxy-4-methoxy-benzyl alcohol and benzenemethanol, 3-ethoxy-4-methoxy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethoxy-4-methoxyphenyl)methanol can be achieved through various methods. One common approach involves the reaction of 3-ethoxy-4-methoxybenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an alcohol solvent like ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. similar compounds are often produced using large-scale reduction reactions with appropriate safety and environmental controls to manage the use of reducing agents and solvents .
Chemical Reactions Analysis
Types of Reactions: (3-Ethoxy-4-methoxyphenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, and thiols
Major Products:
Oxidation: 3-Ethoxy-4-methoxybenzaldehyde, 3-Ethoxy-4-methoxybenzoic acid
Reduction: Various alcohol derivatives
Substitution: Substituted benzyl alcohols
Scientific Research Applications
(3-Ethoxy-4-methoxyphenyl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Ethoxy-4-methoxyphenyl)methanol involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates that can further participate in metabolic processes . The specific pathways and targets depend on the context of its use, such as in medicinal chemistry or industrial applications .
Comparison with Similar Compounds
Mequinol (4-Methoxyphenol): An organic compound with similar structural features, used in dermatology and as a polymerization inhibitor.
Hydroquinone: Another phenolic compound used in skin depigmentation and as a reducing agent.
Guaiacol: A methoxyphenol derivative used in flavorings and as an antiseptic.
Uniqueness: (3-Ethoxy-4-methoxyphenyl)methanol is unique due to its specific combination of ethoxy and methoxy groups on the benzene ring, which imparts distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specialized synthetic applications and research contexts.
Biological Activity
(3-Ethoxy-4-methoxyphenyl)methanol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in anti-inflammatory and anticancer applications. This article synthesizes current research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an ethoxy group and a methoxy group attached to a phenyl ring, which influences its biological properties. The compound can be represented as follows:
Anticancer Properties
Recent studies have demonstrated that this compound exhibits potent antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against MCF-7 breast cancer cells with IC50 values in the sub-micromolar range, indicating its potential as a lead compound for anticancer drug development .
Table 1: Antiproliferative Activity of this compound
The mechanism of action involves the inhibition of tubulin polymerization, which is critical for cancer cell division. Flow cytometry analyses have indicated that treatment with this compound leads to cell cycle arrest and apoptosis in cancer cells .
Antimalarial Activity
In addition to its anticancer properties, this compound has been evaluated for antimalarial activity against Plasmodium falciparum. It exhibited promising selectivity and in vitro activity, with an IC50 value of 0.034 µM against the chloroquine-sensitive strain NF54 . The structure-activity relationship studies indicate that modifications on the aromatic substituent significantly impact the compound's efficacy.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound is hypothesized to modulate neurotransmitter levels by binding to serotonin and dopamine receptors, which may contribute to its anti-inflammatory effects.
Case Studies
- Anticancer Study : In a comparative study involving several derivatives of phenolic compounds, this compound was among the most effective at inhibiting cancer cell proliferation. The study highlighted the importance of the methoxy and ethoxy groups in enhancing biological activity .
- Antimalarial Research : A comprehensive analysis of various compounds from the Malaria Box Project revealed that this compound had one of the highest selectivity indices, making it a candidate for further development as an antimalarial agent .
Properties
IUPAC Name |
(3-ethoxy-4-methoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-3-13-10-6-8(7-11)4-5-9(10)12-2/h4-6,11H,3,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHGMDVPFZLOBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CO)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90345215 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147730-26-5 | |
Record name | (3-Ethoxy-4-methoxyphenyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90345215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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